molecular formula C5H8BrNO2 B2872897 (R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One CAS No. 2102411-45-8

(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One

Cat. No.: B2872897
CAS No.: 2102411-45-8
M. Wt: 194.028
InChI Key: DQHCGRUPKXGSBU-BYPYZUCNSA-N
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Description

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a building block for more complex molecules. The presence of both bromomethyl and methyl groups on the oxazolidinone ring imparts unique reactivity and stereochemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Bromomethylation: The introduction of the bromomethyl group is usually achieved through the bromination of a methyl group attached to the oxazolidinone ring. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of ®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazolidinone.

Scientific Research Applications

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has several applications in scientific research:

    Asymmetric Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring chiral centers.

    Material Science: It is used in the development of new materials with specific stereochemical properties.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves its interaction with nucleophiles and electrophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxazolidinone ring provides a rigid framework that helps in maintaining the stereochemical integrity of the molecule during these interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One: The enantiomer of the compound, which has similar chemical properties but different biological activities due to its opposite chirality.

    5-Chloromethyl-3-Methyl-Oxazolidin-2-One: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and selectivity.

    5-Methyl-3-Methyl-Oxazolidin-2-One:

Uniqueness

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is unique due to its specific stereochemistry and the presence of the bromomethyl group. This combination allows for selective reactions and applications in asymmetric synthesis, making it a valuable tool in organic chemistry and related fields.

Properties

IUPAC Name

(5R)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHCGRUPKXGSBU-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](OC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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